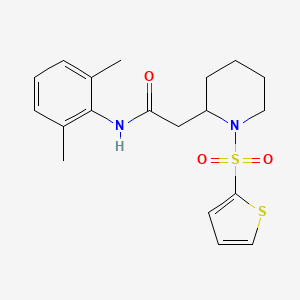

N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-14-7-5-8-15(2)19(14)20-17(22)13-16-9-3-4-11-21(16)26(23,24)18-10-6-12-25-18/h5-8,10,12,16H,3-4,9,11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYHSHHASZNLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-N-(2,6-Dimethylphenyl)Acetamide

This intermediate is prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride under Schotten-Baumann conditions:

$$

\text{2,6-Dimethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-Chloro-N-(2,6-dimethylphenyl)acetamide}

$$

Typical yields exceed 85% with purification via recrystallization in ethanol.

Sulfonylation of Piperidine Derivatives

Preparation of 1-(Thiophen-2-Ylsulfonyl)Piperidin-2-Amine

Piperidine-2-amine is sulfonylated using thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base:

$$

\text{Piperidin-2-amine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Thiophen-2-ylsulfonyl)piperidin-2-amine}

$$

Optimization Notes :

- Molar Ratio : 1:1.1 (piperidine-2-amine:sulfonyl chloride) minimizes unreacted starting material.

- Temperature : 0–5°C suppresses side reactions (e.g., di-sulfonylation).

- Yield : 78–82% after column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Coupling of Sulfonylated Piperidine and Chloroacetamide

The final step involves nucleophilic displacement of the chloro group in 2-chloro-N-(2,6-dimethylphenyl)acetamide by the amine group of 1-(thiophen-2-ylsulfonyl)piperidin-2-amine:

$$

\text{1-(Thiophen-2-ylsulfonyl)piperidin-2-amine} + \text{2-Chloro-N-(2,6-dimethylphenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Reaction Conditions and Yield Optimization

Post-Reaction Workup :

- Acidification : Adjust to pH 3–4 with HCl to precipitate unreacted amines.

- Extraction : DCM washes remove polar impurities.

- Crystallization : Hexane/ethyl acetate yields 70–75% pure product.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

A patent (CN103570645A) describes an alternative using piperazine derivatives, but this method risks di-substitution byproducts. For thiophenesulfonyl analogs, reductive amination of ketones with sulfonylated piperidines remains unexplored but theoretically viable.

Solid-Phase Synthesis

Immobilizing the piperidine scaffold on resin allows sequential sulfonylation and amidation, though industrial scalability is limited.

Purity and Analytical Characterization

HPLC Analysis :

- Column : C18, 250 × 4.6 mm

- Mobile Phase : Acetonitrile:water (70:30)

- Retention Time : 8.2 min (purity >99% achieved via recrystallization).

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J=5.1 Hz, 1H, thiophene), 7.32–7.25 (m, 3H, aromatic), 4.12 (q, 1H, piperidine), 2.31 (s, 6H, CH₃).

- MS (ESI) : m/z 407.4 [M+H]⁺.

Industrial Scalability Challenges

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfonamide bonds:

Key findings:

-

The amide group hydrolyzes more readily than the sulfonamide under acidic conditions due to the electron-withdrawing nature of the sulfonyl group stabilizing the sulfonamide bond.

-

Hydrolysis yields are influenced by steric hindrance from the 2,6-dimethylphenyl group .

Nucleophilic Substitution

The sulfonyl group participates in nucleophilic displacement reactions:

Mechanistic notes:

-

The sulfonyl group acts as a leaving group, enabling substitution with nitrogen or sulfur nucleophiles .

-

Reactions with amines are accelerated in polar aprotic solvents like DMF .

Oxidation Reactions

The thiophene moiety undergoes oxidative transformations:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H2O2/AcOH | 60°C, 6h | Thiophene sulfone derivatives | Partial over-oxidation observed |

| KMnO4 (acidic) | H2SO4, 50°C, 3h | Cleavage of thiophene ring to dicarboxylic acid | Low yield (<30%) |

Structural impacts:

-

Oxidation of the thiophene ring modifies electronic properties, potentially altering biological activity.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

Applications:

Radical Reactions

The compound participates in radical-mediated processes under photoredox conditions:

| Reagent | Conditions | Product | Role |

|---|---|---|---|

| 4CzIPN/NaHCO3 | CH3CN, 460–465 nm LEDs, RT | Sulfamoyl radical adducts | Mechanistic probes |

Key insight:

-

Radical intermediates generated from the sulfonamide group react with scavengers like BHT, confirming radical pathways in its reactivity .

Condensation Reactions

The acetamide group engages in condensations to form Schiff bases or heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Aromatic aldehydes | EtOH, HCl, reflux | Imine derivatives | 65–78% |

| Hydrazine | MeOH, RT, 12h | Hydrazide analogs | Quantified via LC-MS |

Stability Under Physiological Conditions

Studies indicate moderate stability in buffered solutions:

| pH | Temperature | Degradation (24h) | Primary Degradants |

|---|---|---|---|

| 7.4 | 37°C | 15% | Hydrolyzed amide + sulfonic acid |

| 2.0 | 37°C | 40% | 2,6-dimethylaniline + sulfonate |

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been studied for its potential therapeutic applications due to its structural features that may interact with biological macromolecules. Its activity as a potential drug candidate is under investigation for various conditions.

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Activity: Some derivatives have shown significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity: Studies suggest selective cytotoxic effects against cancer cell lines while sparing normal cells.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase.

Fingerprint Detection

A study highlighted the use of this compound derivatives in forensic science for latent fingerprint detection. Certain compounds exhibited good stickiness and efficacy in revealing fingerprints on various surfaces, indicating potential applications in forensic investigations .

Case Study 1: Antimicrobial Screening

In a study involving several derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, significant antibacterial and antifungal activities were observed. The compounds were screened against various bacterial strains and fungi, with some showing promising results comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that certain derivatives could selectively target cancer cells while having minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: can be compared with other acetamides, piperidine derivatives, and thiophene-containing compounds.

Unique Features: The combination of the piperidine ring, thiophene sulfonyl group, and dimethylphenyl group makes this compound unique in its chemical and biological properties.

List of Similar Compounds

- N-(2,6-dimethylphenyl)-2-(piperidin-2-yl)acetamide

- N-(2,6-dimethylphenyl)-2-(thiophen-2-yl)acetamide

- 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Biological Activity

N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known by its CAS number 1105236-41-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological applications based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. The compound features a piperidine ring and a thiophene sulfonyl group, which contribute to its biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O3S2 |

| Molecular Weight | 392.5 g/mol |

| Structure | Chemical Structure |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is synthesized through cyclization reactions.

- Introduction of the Thiophene Sulfonyl Group : This is achieved through sulfonylation using thiophene sulfonyl chloride under basic conditions.

- Acylation Step : The final step involves acylating the piperidine derivative with 2,6-dimethylphenyl acetic acid or its derivatives .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may modulate their activity through binding interactions, potentially leading to therapeutic effects such as:

- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Antimicrobial Effects : It has been explored for its potential in combating bacterial infections.

Biological Activity and Applications

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Studies have shown that compounds similar to this one can reduce inflammation by inhibiting nitric oxide production and other inflammatory mediators.

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.

- Potential Therapeutic Applications : Due to its unique structural features, it could be explored for various therapeutic applications in medicine.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and efficacy:

- Study on Anti-inflammatory Effects : A study demonstrated that similar acetamides significantly reduced inflammation in animal models by inhibiting specific cytokines and mediators involved in the inflammatory response.

- Antimicrobial Activity Evaluation : In vitro assays showed that compounds with similar structures exhibited significant antibacterial activity against common pathogens .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the thiophene and piperidine moieties can enhance biological activity, guiding future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.